1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with diketones or their equivalents. For instance, 1,3,5-triaryl-2-pyrazolines, which share structural similarities with the target compound, can be synthesized through the reaction of 4-alkoxychalcones in acetic acid, followed by the addition of hydrazine derivatives. This method typically yields compounds with fluorescence properties, indicating a potential pathway for synthesizing 1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole (Hasan, Abbas, & Akhtar, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods and single-crystal X-ray diffraction. For example, 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and its analogs have been characterized to determine their crystal and molecular structures, showcasing the utility of these techniques in understanding the spatial arrangement of atoms within the molecule (Şahin et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, reflecting their rich chemical properties. The synthesis and reactivity of pyrazole ligands, for example, demonstrate their ability to form complexes with metals, indicating a route for the functionalization of the target compound. Such reactions are crucial for modifying the chemical properties and enhancing the utility of pyrazole derivatives (Esquius et al., 2000).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as fluorescence, are significant for their practical applications. The fluorescent behavior of certain pyrazole compounds under ultraviolet radiation is an area of interest, which can be analyzed through UV-Vis and emission spectroscopy (Hasan, Abbas, & Akhtar, 2011).
Scientific Research Applications
Pharmacological Applications:
- Synthesized compounds related to 3,5-dimethyl pyrazoles exhibit significant antibacterial and DNA photocleavage activities (Sharma et al., 2020).
- Arylazopyrazoles with pyrazole moieties have demonstrated notable antibacterial and antifungal activities (Sharma et al., 2010).
- Derivatives of 3,5-dimethyl pyrazole show promising anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities (Amir & Kumar, 2005).
- Compounds incorporating a 3,5-dimethyl pyrazole structure exhibit antioxidant activity, with some showing high effectiveness (Manojkumar et al., 2009).
Chemical Synthesis and Reactivity:
- The synthesis of pyrazole derivatives has been explored for applications in organic synthesis, with studies on their chemical structure and reactivity (Lynda, 2021).
- Research into the synthesis and characterization of bifunctional pyrazole-phosphonic acid ligands highlights their potential in chemical applications (Nateghi & Janiak, 2019).
Materials Science Applications:
- Pyrazole derivatives have been studied for their potential as corrosion inhibitors for metals in acidic solutions, demonstrating effective protection (Bouklah et al., 2005).
- Luminescent trinuclear copper(I) pyrazolate complexes have been explored for photocatalytic degradation of pollutants, showing enhanced degradation capabilities (Lintang et al., 2016).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEUSFXLHJRECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157531 | |
Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenoxyacetyl)-3,5-dimethyl pyrazole | |
CAS RN |
13241-78-6 | |
Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 1-(2,4-dichlorophenoxyacetyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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